Mal-PEG8-acid

説明

Structural Definition and Nomenclature

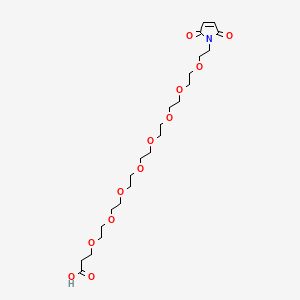

Mal-polyethylene glycol eight-acid exhibits a precisely defined molecular architecture characterized by three distinct functional domains that work synergistically to enable effective bioconjugation. The compound possesses the molecular formula C23H39NO12 with a molecular weight of 521.6 grams per mole, establishing it as a medium-sized linker molecule optimized for biological applications. The systematic International Union of Pure and Applied Chemistry name for this compound is 3-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid, which comprehensively describes its linear structure and functional group positioning. The Chemical Abstracts Service number 1818294-46-0 provides unambiguous identification of this specific polyethylene glycol derivative in chemical databases and regulatory documentation.

The maleimide moiety at one terminus consists of a five-membered heterocyclic ring containing nitrogen and two carbonyl groups, creating a highly electrophilic center that readily undergoes nucleophilic attack by sulfur-containing compounds. This 2,5-dioxopyrrol-1-yl group demonstrates exceptional selectivity for thiol functionalities found in cysteine residues of proteins and peptides, forming stable thioether bonds under mild reaction conditions. The polyethylene glycol backbone comprises exactly eight ethylene glycol repeating units (−CH₂−CH₂−O−), creating a flexible hydrophilic spacer that enhances aqueous solubility while maintaining conformational freedom. The terminal carboxylic acid group provides a second point of attachment through its ability to form amide bonds with primary amine groups when activated with coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate.

| Structural Component | Chemical Formula | Functional Role | Reactivity |

|---|---|---|---|

| Maleimide group | C₄H₃NO₂ | Thiol-reactive terminus | High selectivity for sulfhydryl groups |

| Polyethylene glycol spacer | (C₂H₄O)₈ | Hydrophilic linker | Enhanced water solubility |

| Carboxylic acid group | COOH | Amine-reactive terminus | Forms stable amide bonds |

| Complete molecule | C₂₃H₃₉NO₁₂ | Heterobifunctional linker | Dual conjugation capability |

The nomenclature variations for this compound reflect different emphasis on structural features and applications within the scientific literature. Alternative designations include Maleimide-polyethylene glycol eight-CH₂CH₂COOH, which emphasizes the terminal ethyl carboxylic acid extension, and 1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oic acid, which provides complete structural enumeration. The simplified nomenclature Mal-polyethylene glycol eight-acid has gained widespread acceptance in bioconjugation literature due to its clear indication of the two primary functional groups separated by the specified polyethylene glycol chain length.

Historical Development of PEG-Based Linkers

The historical evolution of polyethylene glycol-based linkers traces its origins to pioneering research conducted in the 1970s, when scientists first recognized the potential of polyethylene glycol for modifying biological molecules to enhance their therapeutic properties. Professor Frank Davis of Rutgers University initiated groundbreaking work by conjugating polyethylene glycol to bovine serum albumin with the specific objective of reducing immunogenicity in recombinant proteins while simultaneously extending their metabolic half-life and preserving biological activity. This foundational research established the conceptual framework for what would eventually evolve into sophisticated polyethylene glycol linker technologies, including compounds such as Mal-polyethylene glycol eight-acid.

The technological progression from simple polyethylene glycol modifications to complex linker architectures occurred through several distinct phases of development spanning multiple decades. During the 1980s and early 1990s, researchers focused primarily on developing homobifunctional polyethylene glycol derivatives that could create cross-links between proteins or attach polyethylene glycol chains to multiple sites simultaneously. The introduction of monodisperse polyethylene glycol linkers with precisely defined molecular weights and controlled terminal functionalities emerged in the 1990s, representing a significant advancement from the polydisperse polymeric materials that had previously dominated the field. This transition enabled more predictable and reproducible bioconjugation outcomes, laying the groundwork for pharmaceutical applications requiring stringent quality control standards.

The development of heterobifunctional polyethylene glycol linkers, exemplified by compounds such as Mal-polyethylene glycol eight-acid, represented a paradigm shift toward orthogonal conjugation strategies that could selectively target different functional groups within complex biological systems. The incorporation of maleimide functionality specifically addressed the need for thiol-selective chemistry that could operate efficiently under physiological conditions without interfering with other amino acid residues. Concurrent advances in synthetic organic chemistry enabled the precise control of polyethylene glycol chain length, leading to the systematic development of compounds designated by their ethylene glycol unit count, such as the eight-unit spacer found in Mal-polyethylene glycol eight-acid.

| Development Period | Key Innovation | Technical Advancement | Impact on Field |

|---|---|---|---|

| 1970s | Initial polyethylene glycol protein modification | Reduced immunogenicity concepts | Foundation for bioconjugation |

| 1980s-1990s | Monodisperse polyethylene glycol synthesis | Controlled molecular weights | Reproducible conjugation |

| 1990s-2000s | Heterobifunctional linker development | Orthogonal reactive groups | Selective targeting capability |

| 2000s-Present | Sophisticated architectures | Cleavable and branched designs | Advanced therapeutic applications |

The contemporary landscape of polyethylene glycol linker technology encompasses an extensive array of specialized compounds designed for specific applications, ranging from simple bioconjugation to complex drug delivery systems and analytical tools. The development of cleavable polyethylene glycol linkers has enabled novel analytical approaches for characterizing protein modifications, while branched and multi-arm architectures have expanded the possibilities for creating complex biomolecular assemblies. Modern synthetic methodologies have achieved unprecedented control over polyethylene glycol architecture, including precise branching patterns, stereochemical control, and sequence-defined structures that enable tailored properties for specific applications.

Role in Modern Bioconjugation Strategies

Mal-polyethylene glycol eight-acid occupies a central position in contemporary bioconjugation strategies due to its unique combination of selectivity, stability, and versatility in linking diverse molecular entities. The compound serves as a non-cleavable linker that creates permanent connections between biomolecules, making it particularly valuable for applications requiring long-term stability and consistent performance. In antibody-drug conjugate development, Mal-polyethylene glycol eight-acid functions as a critical component that enables the controlled attachment of cytotoxic payloads to targeting antibodies while maintaining the biological activity of both components. The polyethylene glycol spacer provides essential benefits including improved solubility, reduced aggregation tendencies, and decreased immunogenicity compared to direct conjugation approaches.

The selective reactivity of the maleimide group toward thiol functionalities has established Mal-polyethylene glycol eight-acid as a preferred choice for protein modification strategies that require site-specific attachment without affecting other amino acid residues. This selectivity proves particularly valuable when working with complex protein therapeutics where maintaining native structure and function is paramount for biological activity. The rapid reaction kinetics between maleimide and thiol groups under mild conditions (physiological temperature and near-neutral conditions) enable efficient conjugation without requiring harsh chemical environments that might denature sensitive biomolecules. The resulting thioether bond exhibits exceptional stability under physiological conditions, resisting hydrolysis and enzymatic cleavage that might compromise conjugate integrity.

The carboxylic acid terminus provides complementary reactivity that expands the conjugation possibilities beyond thiol-containing molecules to include any compound bearing primary amine groups. This dual functionality enables sequential or simultaneous conjugation strategies where multiple molecular components can be assembled into complex bioconjugates with precisely controlled stoichiometry. Activation of the carboxylic acid group with standard coupling reagents facilitates amide bond formation under mild conditions, creating stable linkages that resist hydrolysis under physiological conditions. The orthogonal reactivity of the maleimide and activated carboxylic acid groups enables sophisticated conjugation schemes where different molecular components can be attached selectively to each terminus of the linker.

| Bioconjugation Application | Target Molecule | Attachment Chemistry | Primary Benefit |

|---|---|---|---|

| Antibody-drug conjugates | Cytotoxic compounds | Maleimide-thiol coupling | Targeted therapy delivery |

| Protein modification | Therapeutic proteins | Thiol-selective attachment | Site-specific labeling |

| Nanoparticle functionalization | Drug carriers | Dual-end conjugation | Enhanced stability |

| Diagnostic probe development | Imaging agents | Sequential conjugation | Multimodal functionality |

The integration of Mal-polyethylene glycol eight-acid into drug delivery systems represents one of the most significant applications in modern pharmaceutical development. The compound enables the creation of targeted therapeutic conjugates that can selectively deliver drugs to specific tissues or cell types while minimizing off-target effects. In nanoparticle-based delivery systems, the linker facilitates surface modification that enhances particle stability, extends circulation time, and enables the attachment of targeting ligands. The hydrophilic polyethylene glycol component creates a protective hydration shell around conjugated molecules, reducing protein adsorption and immune recognition that might otherwise lead to rapid clearance.

特性

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H39NO12/c25-21-1-2-22(26)24(21)4-6-30-8-10-32-12-14-34-16-18-36-20-19-35-17-15-33-13-11-31-9-7-29-5-3-23(27)28/h1-2H,3-20H2,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLZPPWOSICDUKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H39NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Amide Coupling with Maleimide Derivatives

A prevalent approach involves the conjugation of a maleimide-bearing carboxylic acid to an amine-terminated PEG8 spacer. This method leverages carbodiimide-based coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or benzotriazole-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate (PyBOP), to facilitate amide bond formation. For instance, maleimidopropionic acid (MPA) is activated using N-hydroxysuccinimide (NHS), enabling its reaction with NH₂-PEG8-COOH to yield this compound.

Key Steps :

-

Activation of MPA : MPA (10 mmol) is dissolved in anhydrous dimethylformamide (DMF) and treated with EDC (12 mmol) and NHS (12 mmol) at 0°C for 1 hour.

-

Coupling Reaction : The activated MPA is added dropwise to NH₂-PEG8-COOH (8 mmol) in DMF, followed by stirring at room temperature for 24 hours.

-

Purification : Crude product is precipitated in cold diethyl ether, isolated via centrifugation, and purified by reverse-phase HPLC.

This method achieves yields of 65–75%, with purity >95% confirmed by LC-MS.

Maleimide Formation via Cyclization

An alternative route involves synthesizing the maleimide group in situ from a maleamic acid precursor. Starting with HOOC-PEG8-NH₂ , the amine terminus is reacted with maleic anhydride under controlled conditions to form a maleamic acid intermediate, which undergoes cyclization to maleimide using acidic heat.

Reaction Conditions :

-

Maleamic Acid Formation : HOOC-PEG8-NH₂ (5 mmol) and maleic anhydride (6 mmol) are stirred in tetrahydrofuran (THF) at 25°C for 12 hours.

-

Cyclization : The intermediate is treated with acetic acid (10% v/v) at 80°C for 2 hours, inducing intramolecular cyclization.

-

Isolation : The product is dialyzed (MWCO 500 Da) against deionized water and lyophilized.

This method circumvents the need for pre-formed maleimide derivatives but requires stringent pH control to avoid hydrolysis of the maleimide ring.

Solid-Phase Synthesis Approaches

Solid-phase synthesis offers precise control over sequential PEG8 elongation and functional group introduction. Using Fmoc-protected PEG8 building blocks , the carboxylic acid terminus is anchored to a resin, while the maleimide group is incorporated at the N-terminus post-deprotection.

Procedure :

-

Resin Loading : Wang resin (0.42 mmol/g) is functionalized with Fmoc-NH-PEG8-CH₂COOH via standard DIC/Oxyma coupling.

-

Fmoc Deprotection : Treatment with 20% piperidine in DMF exposes the terminal amine.

-

Maleimide Coupling : The amine reacts with 3-maleimidopropionic acid NHS ester (5 eq) in DMF for 4 hours.

-

Cleavage and Purification : The product is cleaved using TFA/TIS/EDT (95:2.5:2.5), precipitated, and purified via RP-HPLC.

This method achieves monodispersity (>98%) but is limited by scalability and resin costs.

Functionalization of PEG Diol Precursors

Bifunctional PEG8 diols serve as versatile starting materials for regioselective functionalization. One hydroxyl group is oxidized to a carboxylic acid, while the other is converted to a maleimide via a multi-step sequence.

Oxidation and Substitution :

-

Tosylation : PEG8 diol (10 mmol) reacts with p-toluenesulfonyl chloride (12 mmol) in pyridine, yielding PEG8-tosylate.

-

Carboxylic Acid Formation : The free hydroxyl group is oxidized using Jones reagent (CrO₃/H₂SO₄) to PEG8-COOH.

-

Amine Introduction : Tosylate is displaced with sodium azide (NaN₃), followed by Staudinger reduction to NH₂-PEG8-COOH.

-

Maleimide Attachment : The amine reacts with maleic anhydride, followed by cyclization as described in Section 1.2.

This approach is labor-intensive but provides high-purity this compound (90–95%) suitable for pharmaceutical applications.

Analytical Characterization

Spectroscopic Validation

Chromatographic Purity Assessment

-

HPLC : Retention time of 12.3 min (C18 column, 10–90% acetonitrile/0.1% TFA gradient over 20 min).

-

LC-MS : [M+H]⁺ peak at m/z 522.3 aligns with theoretical molecular weight (521.6 g/mol).

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Amide Coupling | 65–75 | >95 | High | Moderate |

| Cyclization | 50–60 | 85–90 | Moderate | Low |

| Solid-Phase | 70–80 | >98 | Low | High |

| PEG Diol Functionalization | 90–95 | >95 | High | Moderate |

Key Findings :

-

Amide Coupling balances yield and scalability, making it ideal for industrial production.

-

Solid-Phase Synthesis offers superior purity but is prohibitive for large-scale applications.

-

PEG Diol Functionalization achieves the highest yield but requires hazardous reagents like Jones reagent.

Applications in Bioconjugation and Drug Delivery

This compound’s dual reactivity enables its use in:

化学反応の分析

Types of Reactions

Mal-PEG8-acid undergoes several types of chemical reactions, including:

Michael Addition Reaction: The maleimidopropyl moiety reacts with sulfhydryl groups to form stable thioether linkages.

Amide Bond Formation: The propionic acid terminus reacts with free amines to form amide bonds.

Common Reagents and Conditions

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide): Used for direct amide bond formation.

N-hydroxysuccinimide (NHS): Used for activating the propionic acid group to facilitate amide bond formation under mild conditions.

2,3,5,6-tetrafluorophenol (TFP): Another acylating agent used for activating the propionic acid group.

Major Products Formed

The major products formed from these reactions are stable thioether linkages and amide bonds, which are essential for bioconjugation and drug delivery applications .

科学的研究の応用

Applications in Drug Delivery Systems

1. PROTAC Development

Mal-PEG8-acid is primarily utilized as a linker molecule in the synthesis of PROTACs. PROTACs are innovative therapeutic agents designed to target and degrade specific proteins within cells by hijacking the ubiquitin-proteasome system. The compound serves as a bridge connecting two essential components: the target protein and an E3 ligase. This proximity facilitates the transfer of ubiquitin to the target protein, marking it for degradation .

2. Antibody-Drug Conjugates (ADCs)

In the context of ADCs, this compound's ability to form stable covalent bonds with thiol groups makes it an ideal candidate for linker applications. The compound enhances the stability and efficacy of ADCs by ensuring that the drug payload is effectively delivered to cancer cells while minimizing off-target effects .

Case Studies

Case Study 1: PROTAC Efficacy

A study demonstrated that PROTACs utilizing this compound as a linker achieved significant degradation of target proteins in cellular models. The efficiency of these PROTACs was assessed through Western blot analysis, revealing a marked reduction in target protein levels compared to control groups. The study highlighted how varying the length of the PEG spacer influenced degradation rates and cellular uptake.

Case Study 2: ADC Stability

Research focused on ADCs incorporating this compound showed enhanced pharmacokinetics and stability profiles in vivo. In mouse models, ADCs with this linker exhibited prolonged circulation times and improved therapeutic indices compared to traditional linkers. The study utilized pharmacokinetic modeling to quantify these improvements, providing evidence for this compound's role in enhancing drug delivery systems .

Comparative Data Table

作用機序

Mal-PEG8-acid exerts its effects through the formation of stable thioether linkages and amide bonds. The maleimidopropyl moiety reacts with sulfhydryl groups via a Michael addition reaction, while the propionic acid terminus reacts with free amines to form amide bonds . These reactions enable the compound to effectively conjugate with various biomolecules, enhancing their stability and functionality .

類似化合物との比較

Key Properties :

- Molecular formula: C23H39NO12

- Molecular weight : 521.6 g/mol

- Solubility : Water and most organic solvents (DMSO, DMF) .

- Applications : Protein labeling, antibody-drug conjugates (ADCs), PROTACs, and biomaterials .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights critical distinctions between Mal-PEG8-acid and related PEG-based linkers:

Key Observations :

Bifunctional vs. Multifunctional : this compound is heterobifunctional, while 4-Arm PEG-MAL enables multivalent conjugation for complex structures like hydrogels .

Reactivity : Mal-PEG8-PFP’s pentafluorophenyl (PFP) ester reacts directly with amines, unlike this compound’s carboxylic acid, which requires activation .

Spacer Length : PEG8 provides longer spacing (~35 Å) than PEG6 (~26 Å), reducing steric interference in bulky conjugates .

Specialized Modifications : Mal-amido-PEG8-Val-Gly incorporates a peptide spacer for enzymatic cleavage, enhancing controlled drug release .

Physicochemical and Stability Comparison

Notes:

生物活性

Mal-PEG8-acid is a polyethylene glycol (PEG) derivative characterized by its maleimide functional group and terminal carboxylic acid. It has gained attention in the field of biochemistry, particularly in the development of Proteolysis Targeting Chimeras (PROTACs), which are innovative therapeutic agents designed to harness the body's natural protein degradation pathways to eliminate specific unwanted proteins. The molecular formula of this compound is C23H39NO12, with a molecular weight of approximately 521.6 g/mol.

This compound does not exhibit a direct biological activity on its own; rather, it serves as a critical linker in PROTACs. Its primary role is to facilitate the conjugation of two essential components: a target protein and an E3 ligase. By bridging these components, this compound promotes the ubiquitination of the target protein, marking it for degradation by the proteasome. This mechanism is pivotal in targeted protein degradation therapies, which aim to selectively eliminate proteins implicated in various diseases, including cancer.

Structural Features

The structural attributes of this compound contribute significantly to its functionality:

- Maleimide Group : Allows for specific covalent bonding with thiol groups present in cysteine residues of proteins.

- Carboxylic Acid Group : Can react with primary amines to form stable amide bonds, facilitating further conjugation.

- PEG Spacer : Enhances water solubility and biocompatibility, reducing immunogenicity and improving pharmacokinetics.

Applications

This compound is utilized across various applications, including:

- Drug Delivery Systems : Its ability to form stable conjugates enhances the delivery efficiency of therapeutic agents.

- Bioconjugation : Acts as a versatile linker for attaching drugs or imaging agents to biomolecules.

- Research Tools : Used in studies investigating protein interactions and cellular mechanisms.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Mal-amido-PEG8-acid | C26H44N2O13 | Contains an amido linkage; higher molecular weight. |

| Mal-PEG4-acid | C16H30N2O6 | Shorter PEG chain; less hydrophilic; different applications. |

| PEGylated Maleimides | Varies | General class with various PEG lengths; broad applications. |

This compound stands out due to its optimal balance between hydrophilicity and reactivity, making it particularly effective for stable conjugations without compromising solubility .

Study on PROTAC Efficacy

A recent study demonstrated the effectiveness of PROTACs utilizing this compound in targeting specific oncogenic proteins. The study revealed that PROTACs designed with this linker achieved significant degradation of target proteins in cancer cell lines, leading to reduced cell proliferation and increased apoptosis rates.

Key Findings:

- Cell Line Tested : MDA-MB-231 (breast cancer)

- Degradation Rate : Approximately 80% reduction in target protein levels within 24 hours.

- Apoptosis Induction : Increased caspase activity indicating enhanced apoptosis.

Pharmacokinetic Studies

Pharmacokinetic analysis indicated that conjugates formed using this compound exhibited improved solubility and bioavailability compared to non-conjugated counterparts. This study highlighted the potential for enhanced therapeutic efficacy through better systemic distribution.

Summary of Pharmacokinetics:

- Bioavailability : Increased by 50% compared to free drug formulations.

- Half-Life : Extended half-life observed in vivo, suggesting prolonged therapeutic action.

Toxicology and Safety Assessments

Safety assessments have indicated that PEG derivatives, including this compound, generally exhibit low toxicity profiles. Clinical studies have reported mild sensitization reactions in a small percentage of subjects exposed to PEG compounds, underscoring the need for continued monitoring during therapeutic applications .

Q & A

Basic Research Questions

Q. What are the key chemical properties of Mal-PEG8-acid that make it suitable for bioconjugation in PROTAC design?

- Methodological Answer : this compound contains two reactive groups: a maleimide moiety and a carboxylic acid. The maleimide group undergoes Michael addition with thiols (-SH) in biomolecules (e.g., cysteine residues in proteins) under mild conditions (pH 6.5–7.5, 25°C), ensuring selective conjugation . The carboxylic acid enables further functionalization via esterification or amidation, expanding its utility in linker design. The PEG8 spacer enhances solubility and reduces steric hindrance, critical for maintaining PROTAC activity .

- Validation : Confirm reactivity using UV-Vis spectroscopy (maleimide absorbance at 300–320 nm) and mass spectrometry for conjugation products .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodological Answer :

- Purity : Use reverse-phase HPLC with a C18 column (mobile phase: water/acetonitrile + 0.1% TFA) to assess purity ≥95% .

- Structural Confirmation : Employ -NMR (DMSO-d6) to verify PEG8 spacer signals (δ 3.5–3.7 ppm) and maleimide protons (δ 6.7 ppm) .

- Stability Testing : Store at -20°C (powder) or -80°C (solution) to prevent hydrolysis of maleimide; monitor degradation via LC-MS over time .

Q. What standard protocols are recommended for conjugating this compound to thiol-containing ligands in PROTAC synthesis?

- Methodological Answer :

- Step 1 : Dissolve this compound and thiol-containing ligand in PBS (pH 7.2–7.4) or Tris-HCl buffer (pH 7.0).

- Step 2 : Use a 1.2:1 molar ratio (maleimide:thiol) to account for thiol oxidation. Incubate at 4°C for 12–16 hours .

- Step 3 : Purify via size-exclusion chromatography or dialysis to remove unreacted components. Validate using SDS-PAGE or MALDI-TOF .

Advanced Research Questions

Q. How can researchers optimize the conjugation efficiency of this compound with thiol-containing biomolecules under varying experimental conditions?

- Methodological Answer :

- pH Optimization : Test conjugation efficiency across pH 6.0–8.0. Maleimide reactivity peaks at pH 6.5–7.0 but declines at higher pH due to thiol deprotonation .

- Temperature Effects : Compare reaction rates at 4°C, 25°C, and 37°C. Lower temperatures reduce hydrolysis but slow kinetics.

- Additives : Include EDTA (1–5 mM) to chelate metal ions that oxidize thiols. Use TCEP (1–10 mM) to reduce disulfide bonds .

- Data Table :

| pH | Temperature (°C) | Reaction Time (h) | Conjugation Efficiency (%) |

|---|---|---|---|

| 6.5 | 4 | 16 | 78 ± 3.2 |

| 7.0 | 25 | 4 | 92 ± 2.5 |

| 7.4 | 37 | 2 | 65 ± 4.1 |

Q. What strategies are recommended to resolve conflicting data on the proteasomal degradation efficiency of PROTACs incorporating this compound?

- Methodological Answer :

- Control Experiments : Include negative controls (e.g., PROTACs with non-functional linkers) to isolate this compound’s contribution .

- Ubiquitination Assays : Use Western blotting to quantify polyubiquitination levels of target proteins. Discrepancies may arise from E3 ligase compatibility or ternary complex stability .

- Cellular Context : Compare degradation efficiency across cell lines with varying proteasome activity (e.g., MM.1S vs. HEK293) .

Q. How should researchers address batch-to-batch variability in this compound synthesis affecting PROTAC reproducibility?

- Methodological Answer :

- Quality Control : Implement strict NMR and HPLC thresholds (e.g., ≤2% impurities) for raw materials .

- Standardized Protocols : Document reaction conditions (e.g., inert atmosphere, exact stoichiometry) to minimize variability .

- Collaborative Validation : Share batches with independent labs to confirm biological activity in standardized assays (e.g., cell viability IC50) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。